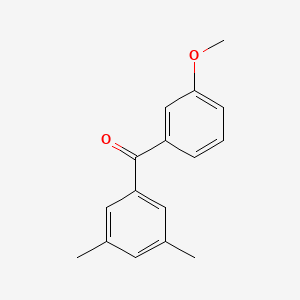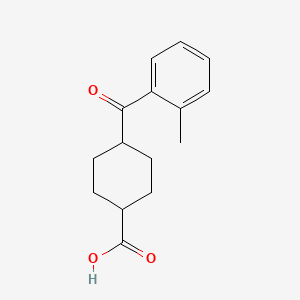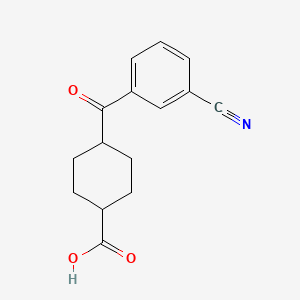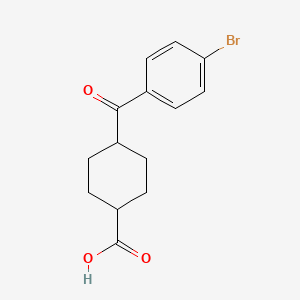
3,5-Dimethyl-3'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is (3,5-dimethylphenyl)(3-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-3’-methoxybenzophenone” consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has two methyl groups attached at the 3 and 5 positions, and the other phenyl ring has a methoxy group attached at the 3 position .Applications De Recherche Scientifique
Photophysical Behavior Studies :
- A study by Santra et al. (2019) examined fluorogenic molecules, including derivatives of DFHBI, which is related to 3,5-Dimethyl-3'-methoxybenzophenone. They found that the fluorescence of these molecules is highly dependent on the medium's pH and solvent interactions, indicating potential applications in molecular imaging and biosensing (Santra et al., 2019).
Synthesis and Characterization of Compounds :
- Research by Pişkin et al. (2020) involved synthesizing new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. They highlighted its potential for photodynamic therapy in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Herbicidal Applications :
- A study investigated the effects of 3,3'-dimethyl-4-methoxybenzophenone (NK-049) on photosynthetic pigments in plant leaves. This compound was found to inhibit carotenoid biosynthesis and lead to photodecomposition of chlorophylls under strong light, suggesting its use as a herbicide (Fujli et al., 2010).
Study of UV Filters Stability :
- Negreira et al. (2008) studied the stability of various UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. Their research is significant for understanding the environmental impact and degradation pathways of such compounds (Negreira et al., 2008).
Photocatalytic Synthesis :
- Synthesis of 2-Hydroxy-4-methoxybenzophenone was performed under various conditions, including microwave-assisted synthesis, demonstrating the potential for more efficient production methods (Zhou Xiao-yuan, 2010).
Exploration of Tautomerism :
- The study of NH-pyrazoles, which include 3,5-dimethyl-1H-pyrazol-2-ium-3-hydroxy-2,4,6-trinitrophenolate, by Cornago et al. (2009), explored the tautomerism in these compounds. This research contributes to our understanding of chemical structures and reactions (Cornago et al., 2009).
Environmental Impact Studies :
- Residue studies of methoxyphenone in soils and crops by Izawa and Asaka (1979) provided insight into the environmental persistence and impact of these compounds (Izawa & Asaka, 1979).
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-12(2)9-14(8-11)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZWSJMRYQIBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641480 |
Source


|
| Record name | (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3'-methoxybenzophenone | |
CAS RN |
750633-74-0 |
Source


|
| Record name | Methanone, (3,5-dimethylphenyl)(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














